molecular formula C16H12O2 B3067062 (2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal CAS No. 21324-99-2

(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal

Cat. No.: B3067062
CAS No.: 21324-99-2
M. Wt: 236.26 g/mol
InChI Key: GUWIOJGGEMLEBT-NTEUORMPSA-N
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Description

“(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal” is a chemical compound with the molecular formula C14H10O2 . It is also known as Dibenz[b,e]oxepin-11(6H)-one .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structures of intermediary and final substances were confirmed by 1H-NMR, 13C-NMR, and IR spectra, as well as by elemental analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies on the antimicrobial activity of new 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 210.2280 .

Scientific Research Applications

Synthesis and Chemical Properties

A novel and efficient synthesis of dibenzo[b,e]oxepin-11(6H)-ones, which are structurally related to "(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal," has been developed using direct intramolecular ortho-acylation. This method utilizes a sustainable FeCl2 and Cl2CHOCH3 system, demonstrating compatibility with a wide range of functional groups and high regioselectivity. The synthetic application of this protocol was extended to the synthesis of known tricyclic drug doxepin and a library of oxepin-based derivatives, highlighting the chemical versatility and potential pharmaceutical applications of these compounds (Scoccia et al., 2017).

Biological Activities and Potential Therapeutics

Dibenzo[b,e]oxepin-11(6H)-ones and their derivatives have been evaluated for their biological activities, including their role as p38 MAP kinase inhibitors, which are significant for their anti-cytokine activity in human whole blood. This research demonstrates their potential as therapeutic agents in inflammation-related diseases (Baur et al., 2013). Additionally, certain dibenzo[b,e]oxepin-11(6H)-one derivatives have shown antimicrobial activity, suggesting their utility in addressing bacterial and fungal infections (Sadek et al., 2011).

Applications in Material Science

The chemical structure of "this compound" related compounds has also found applications in material science, such as the study on doxepin's effectiveness as a corrosion inhibitor for copper in saline solutions. This research opens avenues for the use of such compounds in the protection of metals and alloys in industrial applications (Varvara et al., 2020).

Future Directions

The development of novel antimicrobial agents is being sped up through a drug-repurposing-driven approach. This includes the synthesis, physico-chemical characterization, in silico analysis, antimicrobial activity against bacterial and fungal strains in planktonic and biofilm growth state, as well as the in vitro cytotoxicity of new 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes . This suggests potential future directions in the study and application of “(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal” and similar compounds.

Properties

IUPAC Name

(2E)-2-(6H-benzo[c][1]benzoxepin-11-ylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-10-9-14-13-6-2-1-5-12(13)11-18-16-8-4-3-7-15(14)16/h1-10H,11H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWIOJGGEMLEBT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=CC=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\C=O)/C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21324-99-2
Record name (2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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